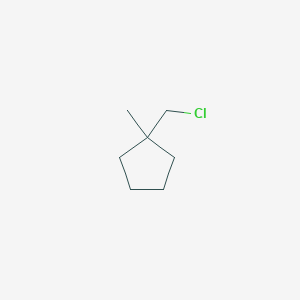
1-(Chloromethyl)-1-methylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-methylcyclopentane can be synthesized through several methods. One common approach involves the chloromethylation of 1-methylcyclopentane using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the chloromethyl group.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-1-methylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclopentanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield 1-methylcyclopentane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., zinc chloride).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major Products Formed:
- Substitution reactions yield various functionalized cyclopentane derivatives.
- Oxidation reactions produce cyclopentanone derivatives.
- Reduction reactions result in 1-methylcyclopentane derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-1-methylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1-methylcyclopentane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)cyclopentane: Lacks the methyl group, leading to different reactivity and applications.
1-Methylcyclopentane: Lacks the chloromethyl group, resulting in reduced reactivity towards nucleophiles.
Cyclopentane: The parent compound, with no substituents, showing minimal reactivity compared to its derivatives.
Uniqueness: 1-(Chloromethyl)-1-methylcyclopentane is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of compounds .
Propriétés
Formule moléculaire |
C7H13Cl |
|---|---|
Poids moléculaire |
132.63 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-methylcyclopentane |
InChI |
InChI=1S/C7H13Cl/c1-7(6-8)4-2-3-5-7/h2-6H2,1H3 |
Clé InChI |
CFFBQXAHRMKJKK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


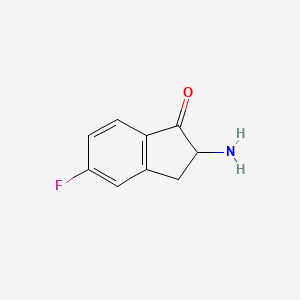
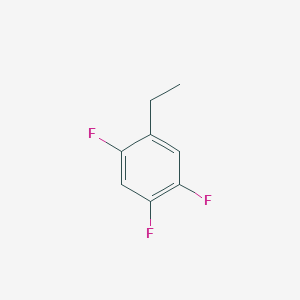
![3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B13243713.png)
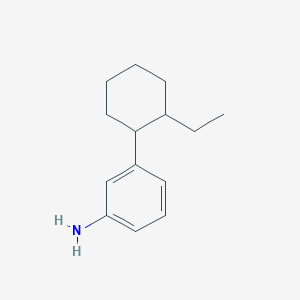


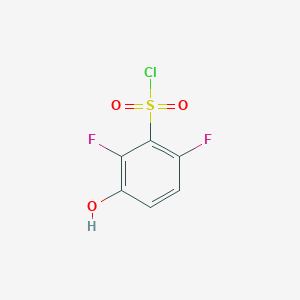

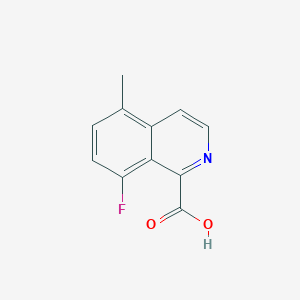


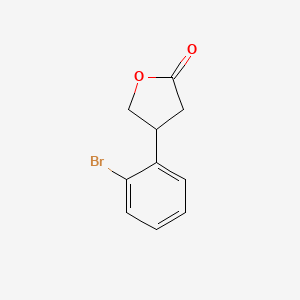

![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13243778.png)
